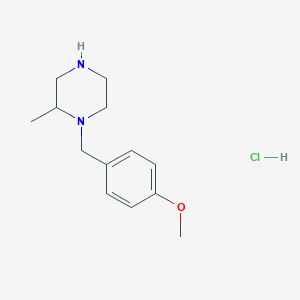

1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride

Description

1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride is a piperazine derivative characterized by a 4-methoxybenzyl group attached to the piperazine nitrogen and a methyl group at the 2-position of the ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Piperazine derivatives are widely explored for their roles in modulating neurotransmitter systems (e.g., serotonin, dopamine) and enzyme inhibition (e.g., protein kinase C) .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-2-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-11-9-14-7-8-15(11)10-12-3-5-13(16-2)6-4-12;/h3-6,11,14H,7-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEIFJDQAKKNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353973-97-3 | |

| Record name | Piperazine, 1-[(4-methoxyphenyl)methyl]-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 2-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine in the piperazine ring undergoes alkylation, typically at the less sterically hindered nitrogen (N-4 position) due to the methyl group’s steric bulk at the N-2 position.

-

Reaction Conditions :

-

Steric Influence :

The 2-methyl group directs alkylation to the N-4 position, minimizing disubstitution byproducts .

Acylation Reactions

The piperazine nitrogen reacts with acylating agents to form amides or ureas.

-

Reagents : Acid chlorides (e.g., acetyl chloride) or anhydrides.

-

Example : Reaction with cinnamic acid chloride forms 1-[4-(methoxybenzyl)-2-methylpiperazinyl]-3-arylprop-2-en-1-one derivatives .

Acid-Base Reactivity

The hydrochloride salt form dissociates in aqueous solutions, releasing the free base.

-

pKa : The piperazine nitrogens have pKa values ~9.5 (protonated) and ~5.5 (free base), enabling pH-dependent solubility .

-

Applications :

Comparative Reactivity with Analogues

Substituents on the benzyl group significantly alter reactivity:

Stability and Decomposition

Scientific Research Applications

1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or antidepressant agent.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

Piperazine derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Impact of Substituent Position and Functional Groups

- 4-Methoxybenzyl vs. However, HBK15’s chloro substituent increases receptor affinity but may reduce solubility .

- Isoquinolinesulfonyl Group (H7): H7’s bulky sulfonyl group facilitates PKC inhibition by binding to the ATP-binding site, a mechanism absent in the target compound due to its 4-methoxybenzyl substituent .

Pharmacological and Mechanistic Differences

Protein Kinase C Modulation:

H7 inhibits PKC, suppressing TNF-α expression in macrophages and calcium signaling in platelets . The target compound’s lack of a sulfonyl group suggests divergent targets, possibly serotonin or dopamine receptors.- Receptor Selectivity: 4-MeOPP shows affinity for 5-HT1A/2A receptors, while HBK15 targets D2-like dopamine receptors due to its phenoxyethoxyethyl chain . The chloro substituent in 1-(5-Chloro-2-methoxyphenyl)piperazine HCl may enhance binding to σ receptors, implicated in psychosis .

Biological Activity

1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. In this article, we will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1353973-97-3

- Molecular Formula : C12H18ClN3O

While the exact mechanism of action for this compound is not fully elucidated, piperazine derivatives are known to interact with various neurotransmitter systems, including serotonin and dopamine receptors. This interaction may lead to diverse pharmacological effects such as:

- Anxiolytic Effects : Compounds with similar structures have shown potential in reducing anxiety symptoms.

- Antidepressant Activity : Research indicates that piperazine derivatives may exhibit antidepressant-like effects through modulation of serotonin pathways.

Biological Activities

This compound has been investigated for several biological activities:

1. Antimicrobial Activity

Studies have demonstrated that piperazine derivatives possess antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Potential

Research has indicated that certain piperazine derivatives can inhibit cancer cell proliferation. For example, a study evaluated the cytotoxic effects of similar compounds on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 10.0 |

| A549 (Lung Cancer) | 7.5 |

Case Study 1: Anxiolytic Effects

A study published in Pharmacology Biochemistry and Behavior examined the anxiolytic effects of a piperazine derivative similar to this compound in rodent models. The results indicated a significant reduction in anxiety-like behavior in the elevated plus maze test.

Case Study 2: Antimicrobial Efficacy

Another research article highlighted the antimicrobial activity of various piperazine derivatives against resistant bacterial strains. The study found that modifications on the benzyl group improved the compound's efficacy against Gram-positive bacteria.

Pharmacokinetics

The pharmacokinetic profile of piperazine derivatives suggests moderate absorption and bioavailability. Factors influencing these properties include:

- Lipophilicity : The presence of methoxy groups enhances lipophilicity, potentially improving membrane permeability.

- Metabolism : Piperazines are often metabolized by cytochrome P450 enzymes, which can influence their therapeutic effectiveness and safety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(4-methoxybenzyl)-2-methylpiperazine hydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 2-methylpiperazine with 4-methoxybenzyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C yields the intermediate, which is subsequently treated with HCl to form the hydrochloride salt . Coupling reagents like EDC•HCl and HOBt in CH₂Cl₂ with tertiary amines (e.g., Et₃N) can enhance reaction efficiency for structurally similar piperazine derivatives . Monitoring reaction progress via TLC and purification by recrystallization (e.g., using ethanol/water mixtures) is critical for achieving yields >50% .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.7–4.3 ppm, piperazine backbone) .

- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) verify functional groups .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (mobile phase: acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect impurities .

Q. What are the key safety precautions for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as Skin Irritant 2, Eye Irritant 2A) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335: May cause respiratory irritation) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Methodological Answer :

- Temperature Control : Slow addition of 4-methoxybenzyl chloride at 0°C reduces side reactions (e.g., over-alkylation) .

- Catalyst Screening : Use of phase-transfer catalysts (e.g., TBAB) in biphasic systems improves regioselectivity .

- Purification Strategies : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC isolates the target compound from dimers or oxidized byproducts .

Q. What environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Stability : The compound is stable in neutral to slightly acidic conditions (pH 4–6). Degradation occurs at pH >8 due to hydrolysis of the piperazine ring .

- Temperature Sensitivity : Store at 2–8°C in desiccated form. Aqueous solutions degrade rapidly at >40°C (t½ <24 hours) .

Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled analogs to measure affinity for serotonin/dopamine receptors (common targets for piperazine derivatives) .

- Enzyme Inhibition Studies : Pre-incubate with kinases (e.g., PKA, PKC) and measure activity via fluorescence-based ADP-Glo™ assays .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes to receptor homology models .

Q. What methodologies are recommended for impurity profiling and quantification in bulk samples?

- Methodological Answer :

- HPLC-MS : High-resolution mass spectrometry identifies impurities (e.g., dealkylated or oxidized derivatives) with LOQ <0.1% .

- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions to characterize degradation pathways .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s biological activity?

- Methodological Answer :

- SAR Studies : Replace the methoxy group with halogens (e.g., Cl, F) or alkyl chains to assess changes in antimicrobial or receptor-binding activity. For example, chloro-substituted analogs show enhanced Gram-positive bacterial inhibition (MIC: 2–8 µg/mL vs. S. aureus) .

- Pharmacophore Mapping : Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.